molecular formula C19H21ClN2O B6118024 N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide

N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide

Cat. No. B6118024
M. Wt: 328.8 g/mol
InChI Key: CAZSLUPHYKDNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has shown potential in treating various diseases. This compound belongs to the class of pyrrolidinecarboxamides and has gained attention due to its unique chemical structure and mechanism of action.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is involved in the regulation of pain and inflammation. By blocking this receptor, N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide can reduce pain and inflammation in various disease conditions.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. The compound can also reduce the activation of immune cells, which play a crucial role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. The compound has also shown to have good bioavailability and pharmacokinetic properties. However, the limitations of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide include its selectivity for TRPV1 receptor, which may limit its effectiveness in treating diseases that involve other receptors.

Future Directions

Several future directions for N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide include further studies on its potential therapeutic applications in various diseases. The compound can also be modified to improve its selectivity and potency for TRPV1 receptor. Additionally, N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide can be used as a tool compound to study the role of TRPV1 receptor in various disease conditions.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is a novel small molecule drug that has shown potential in treating various diseases. The compound acts as a selective antagonist of TRPV1 receptor and can reduce pain and inflammation in various disease conditions. Further studies are needed to explore the full potential of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in treating various diseases.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide involves a series of chemical reactions that start with the condensation of 3-chloro-2-methylbenzaldehyde and 3-methylbenzaldehyde with pyrrolidine-1-carboxylic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as inflammatory bowel disease, rheumatoid arthritis, and neuropathic pain. The compound has also been studied for its potential in treating cancer and has shown to be effective in inhibiting tumor growth in preclinical studies.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-13-6-3-7-15(12-13)18-10-5-11-22(18)19(23)21-17-9-4-8-16(20)14(17)2/h3-4,6-9,12,18H,5,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZSLUPHYKDNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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